molecular formula C17H21N5O2 B2608979 N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide CAS No. 1448053-98-2

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2608979
CAS No.: 1448053-98-2
M. Wt: 327.388
InChI Key: XGMSIIVQQXCSFN-UHFFFAOYSA-N
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Description

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichloropyrimidine with dimethylamine to form 2-(dimethylamino)-4,6-dimethylpyrimidine. This intermediate is then reacted with an appropriate amine to introduce the benzamide group. The reaction conditions often include the use of solvents such as methanol or water, and the reactions are typically carried out at temperatures ranging from 25 to 30°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
  • 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide

Uniqueness

N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the benzamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-11-15(12(2)20-17(19-11)22(3)4)21-14(23)10-18-16(24)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,18,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSIIVQQXCSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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